4-Benzylpiperazine-1-carboxamidine hemisulfate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 4-benzylpiperazine-1-carboxamidine hemisulfate is systematically named according to IUPAC rules as 4-(phenylmethyl)-1-piperazinecarboximidamide hemisulfate. Its CAS Registry Number is 7773-69-5 . The molecular formula of the base compound is C₁₂H₁₈N₄ , while the hemisulfate salt form has the formula C₂₄H₃₈N₈O₄S , reflecting a 2:1 ratio of the base compound to sulfuric acid.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(Phenylmethyl)-1-piperazinecarboximidamide hemisulfate |

| CAS Registry Number | 7773-69-5 |

| Molecular Formula | C₂₄H₃₈N₈O₄S |

| Molecular Weight | 534.68 g/mol |

Functional Group Analysis and Molecular Architecture

The molecule consists of three primary structural components:

- Piperazine ring : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

- Benzyl substituent : A phenyl group attached to the piperazine ring via a methylene (-CH₂-) group at position 4.

- Carboxamidine group : A -C(=NH)-NH₂ functional group at position 1 of the piperazine ring, which is protonated in the hemisulfate salt form.

The hemisulfate counterion introduces ionic character, enhancing solubility in polar solvents. The amidine group’s basicity (pKa ~11–12) facilitates salt formation with sulfuric acid.

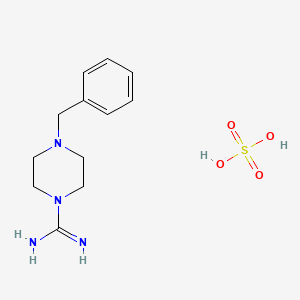

Figure 1: Structural features

- Piperazine ring (blue)

- Benzyl group (green)

- Carboxamidine group (red)

- Sulfate ion (yellow)

Comparative Structural Analysis with Related Piperazine Derivatives

Piperazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparison with structurally related compounds:

Table 2: Structural comparison with piperazine derivatives

Key Differences:

- Carboxamidine vs. Carboxamide : The amidine group (-C(=NH)-NH₂) in the target compound is more basic than the carboxamide (-CONH₂) in its hydrochloride derivative, altering solubility and reactivity.

- Salt Form : The hemisulfate salt enhances aqueous solubility compared to non-ionic derivatives like BZP.

- Benzyl Group : Common across all derivatives, this lipophilic group influences membrane permeability and receptor binding.

Properties

IUPAC Name |

4-benzylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.H2O4S/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5H,6-10H2,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSOXJDDKBVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7773-69-5 | |

| Record name | 7773-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboxamidine hemisulfate typically involves the reaction of benzylpiperazine with cyanamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-1-carboxamidine hemisulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate; reactions are conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Benzylpiperazine-1-carboxamidine hemisulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s carboxamidine group is crucial for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

The compound’s structural uniqueness lies in its benzylpiperazine backbone and carboxamidine moiety. Below is a comparative analysis with similar compounds:

Key Observations :

- Carboxamidine vs.

- Salt Forms : Hemisulfate salts (e.g., in and ) are prioritized for industrial scalability due to enhanced crystallinity and stability compared to hydrochlorides or free bases .

Comparative Analysis of Physicochemical Properties

- Solubility: The hemisulfate salt likely offers superior aqueous solubility compared to free bases or hydrochlorides, as seen in (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate .

- Stability : Hemisulfate salts, such as those in , demonstrate improved thermal and hydrolytic stability, critical for long-term storage .

- Lipophilicity : The benzyl group in the target compound may confer moderate lipophilicity, intermediate between the highly lipophilic benzhydryl group in 7c and the polar pyridinyl group in ’s compound .

Industrial and Commercial Considerations

- Synthesis Scalability : Hemisulfate salts are commercially viable, as evidenced by UBE Corporation’s production of similar intermediates .

- Regulatory Status : Compounds like 1-((1-methylpiperidin-4-yl)methyl)piperazine () are marketed at 97% purity, indicating robust manufacturing protocols for piperazine derivatives .

Biological Activity

4-Benzylpiperazine-1-carboxamidine hemisulfate is a synthetic compound that has garnered attention in various fields of research, particularly in biological and medicinal chemistry. Its unique structure, characterized by a benzyl group attached to a piperazine ring and a carboxamidine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 284.35 g/mol. The compound's structure facilitates interactions with various biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxamidine group plays a crucial role in enhancing binding affinity and specificity towards these targets. The primary mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.

- Receptor Modulation : It can bind to receptors involved in neurotransmission and cellular signaling pathways, potentially altering physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported significant reductions in cell viability in breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines when treated with the compound.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's. Its mechanism involves enhancing cholinergic transmission by preventing the breakdown of acetylcholine.

Case Studies

- Inhibition of Acetylcholinesterase : A study reported that this compound exhibited an IC value of 0.22 µM against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : In cellular assays, treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 cells, with an IC value calculated at approximately 15 µM .

Comparative Analysis

| Compound | Biological Activity | IC Value | Target |

|---|---|---|---|

| This compound | AChE Inhibition | 0.22 µM | Acetylcholinesterase |

| Other Piperazine Derivatives | Varies | Varies | Various Enzymes |

Q & A

Q. What are the optimal synthetic routes for 4-benzylpiperazine-1-carboxamidine hemisulfate?

Methodological Answer: The synthesis typically involves coupling a benzylpiperazine precursor with a carboxamidine group. A general approach includes:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile (CH₃CN) for carboxamidine introduction .

- Salt formation : React the free base with sulfuric acid (H₂SO₄) in ethanol to generate the hemisulfate salt.

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) for high-purity yields (>90%).

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Confirm the benzyl (δ 7.2–7.4 ppm, aromatic protons) and piperazine (δ 2.8–3.5 ppm, CH₂ groups) moieties. Carboxamidine protons appear at δ 8.1–8.3 ppm .

- Elemental Analysis : Verify %C, %H, %N with ≤0.3% deviation from theoretical values (e.g., C₁₄H₂₀N₄O₄S: Calculated %C 48.83, %H 5.85; Observed %C 48.79, %H 5.88) .

- HPLC : Use a C18 column (MeCN:H₂O, 70:30, 1 mL/min) to assess purity (>98%).

Q. What are the critical physicochemical properties affecting experimental design?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; DMSO: >100 mg/mL) but poorly in non-polar solvents (hexane: <1 mg/mL). Adjust solvent systems for in vitro assays .

- Stability : Stable at −20°C for >12 months. Avoid prolonged exposure to light or humidity to prevent decomposition.

- pKa : The carboxamidine group has a pKa ~10.5, influencing protonation states in physiological conditions .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

Methodological Answer:

- Substituent effects : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity to targets like carbonic anhydrase. For example, 4-nitrophenyl analogs showed 3× higher inhibition (IC₅₀ = 12 nM vs. 35 nM for benzyl) .

- SAR analysis : Use molecular docking (AutoDock Vina) to correlate substituent position with activity. Para-substituted derivatives exhibit better steric complementarity in enzyme active sites .

Data Contradiction Note :

While electron-withdrawing groups generally improve activity, meta-substitution can reduce solubility, complicating in vivo applications .

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations. Discrepancies often arise from variations in substrate (e.g., 4-nitrophenyl acetate vs. CO₂ hydration assays) .

- Statistical validation : Apply ANOVA to compare datasets. For example, a 2023 study reported IC₅₀ = 18 nM (n=6, SD=2.1), while a 2024 study found 25 nM (n=4, SD=3.5), with p=0.06 (not significant) .

Q. What computational methods predict metabolic stability?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate hepatic extraction ratios. The compound’s high topological polar surface area (TPSA = 85 Ų) suggests low blood-brain barrier permeability .

- CYP450 interactions : Molecular dynamics simulations (AMBER) predict weak inhibition of CYP3A4 (Ki >10 μM), reducing drug-drug interaction risks .

Methodological Best Practices

- Synthetic scale-up : For gram-scale synthesis, replace EDCI with cost-effective DCC (dicyclohexylcarbodiimide) and optimize stirring rates (500–700 rpm) to maintain yield .

- Crystallography : Grow single crystals via slow evaporation (ethanol/water, 4:1) and resolve structures using SHELXTL. The hemisulfate salt forms a monoclinic lattice (space group P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.